

# Physical and chemical properties of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

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## Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1352478

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## An In-depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-[4-(Trifluoromethyl)phenyl]propan-1-ol** is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a key pharmacophore in many pharmaceuticals, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

### Physical and Chemical Properties

A summary of the known physical and chemical properties of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol** is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**

Property	Value	Reference
CAS Number	67081-98-5	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> F <sub>3</sub> O	[4]
Molecular Weight	204.19 g/mol	[4]
Appearance	White to off-white solid	[4]
Melting Point	34.0-34.4 °C	[4]
Boiling Point	234.8±35.0 °C (Predicted)	[4]
Density	1.2 g/cm <sup>3</sup>	[4]
Storage Temperature	2-8°C under inert gas	[4]
Chemical Stability	Stable under normal handling and storage conditions.	[4]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	[4][6]

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol** are provided below. These protocols are based on established chemical transformations and can be adapted for specific laboratory settings.

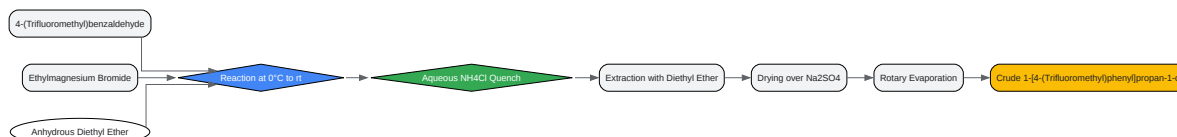
## Synthesis Protocols

Two common methods for the synthesis of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol** are the Grignard reaction and the reduction of the corresponding ketone.

### Method 1: Grignard Reaction

This method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylmagnesium bromide.[7][8][9]

- Workflow Diagram:



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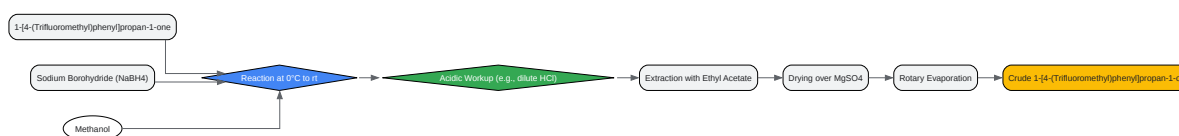
### Grignard Synthesis Workflow

- Detailed Protocol:
  - Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
  - Reaction Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask, add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise at 0°C with stirring.
  - Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  - Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Method 2: Reduction of 1-[4-(Trifluoromethyl)phenyl]propan-1-one

This method involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ).<sup>[10][11][12]</sup>

- Workflow Diagram:



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## Reduction Synthesis Workflow

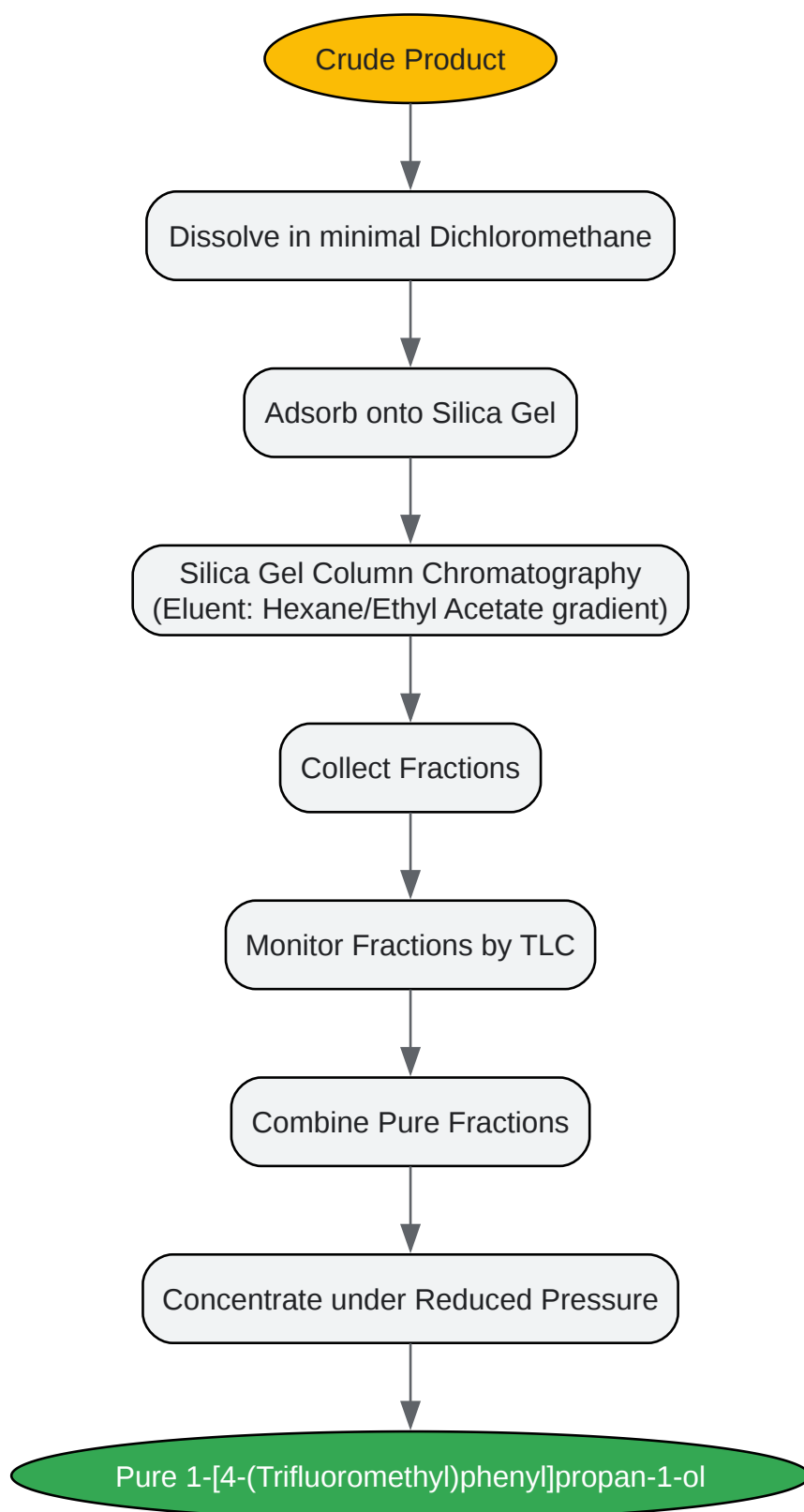
- Detailed Protocol:
  - Reaction Setup: Dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.
  - Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
  - Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
  - Workup: Carefully add dilute hydrochloric acid to quench the reaction and neutralize the mixture.
  - Extraction: Extract the product with ethyl acetate (3 x 50 mL).

- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

## Purification Protocol

The crude product can be purified by column chromatography on silica gel.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Workflow Diagram:



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#### Purification Workflow

- Detailed Protocol:
  - Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
  - Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
  - Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
  - Fraction Collection: Collect fractions and monitor them by TLC.
  - Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified **1-[4-(trifluoromethyl)phenyl]propan-1-ol**.

## Spectral Data

While a complete set of spectral data for **1-[4-(Trifluoromethyl)phenyl]propan-1-ol** is not readily available in the public domain, the following tables provide predicted and expected spectral characteristics based on the analysis of closely related compounds.[\[16\]](#)[\[17\]](#)

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.60	d	2H	Ar-H (ortho to CF <sub>3</sub> )
~7.45	d	2H	Ar-H (meta to CF <sub>3</sub> )
~4.70	t	1H	CH-OH
~1.80	m	2H	CH <sub>2</sub>
~2.00	s	1H	OH
~0.90	t	3H	CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~149	Ar-C (ipso to CH-OH)
~130 (q)	Ar-C (ipso to CF <sub>3</sub> )
~126	Ar-CH (ortho to CF <sub>3</sub> )
~125 (q)	Ar-CH (meta to CF <sub>3</sub> )
~124 (q)	CF <sub>3</sub>
~76	CH-OH
~32	CH <sub>2</sub>
~10	CH <sub>3</sub>

Table 4: Expected IR and MS Data

Technique	Expected Peaks
IR (Infrared) Spectroscopy	Broad O-H stretch (~3300 cm <sup>-1</sup> ), C-H stretches (~2900-3000 cm <sup>-1</sup> ), C-F stretches (~1100-1350 cm <sup>-1</sup> ), C-O stretch (~1050 cm <sup>-1</sup> )
MS (Mass Spectrometry)	Molecular ion peak (M <sup>+</sup> ) at m/z 204. Fragments corresponding to the loss of H <sub>2</sub> O, C <sub>2</sub> H <sub>5</sub> , and other characteristic fragments.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**.

However, the trifluoromethylphenyl moiety is present in a number of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.<sup>[2][18]</sup> For instance, fluoxetine, a well-known antidepressant, contains a 4-(trifluoromethyl)phenoxy group.<sup>[1]</sup> Further research is required to elucidate the specific biological effects of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**.



## Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, purification, and spectral characteristics of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**. The provided experimental protocols offer a solid foundation for researchers to synthesize and purify this compound for further investigation into its potential applications. While its specific biological activity remains to be explored, its structural features suggest it may be a valuable building block in the development of new therapeutic agents.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352478#physical-and-chemical-properties-of-1-4-trifluoromethyl-phenyl-propan-1-ol>]

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